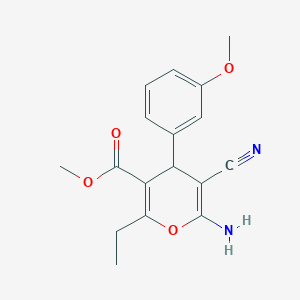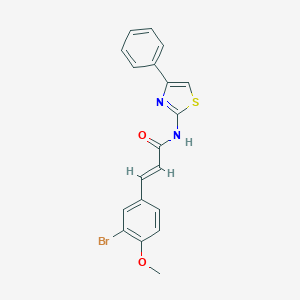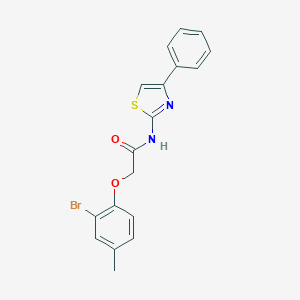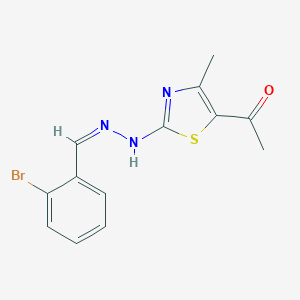![molecular formula C18H19FN2O2S B380850 Styryl[4-(4-fluorophenyl)piperazino] sulfone CAS No. 260441-13-2](/img/structure/B380850.png)
Styryl[4-(4-fluorophenyl)piperazino] sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styryl[4-(4-fluorophenyl)piperazino] sulfone is a complex organic compound that features a styryl group, a piperazine ring substituted with a 4-fluorophenyl group, and a sulfone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Styryl[4-(4-fluorophenyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Styryl[4-(4-fluorophenyl)piperazino] sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
Styryl[4-(4-fluorophenyl)piperazino] sulfone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s biological activity is of interest for the development of new drugs, especially those targeting the central nervous system.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Styryl[4-(4-fluorophenyl)piperazino] sulfone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfone group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl) sulfone: This compound shares the sulfone and fluorophenyl groups but lacks the piperazine and styryl moieties.
4,4’-Sulfonyldiphenol: Another sulfone-containing compound used in polymer synthesis.
Uniqueness
Styryl[4-(4-fluorophenyl)piperazino] sulfone is unique due to its combination of a styryl group, a fluorophenyl-substituted piperazine ring, and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVXTNRTDLPSQ-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE](/img/structure/B380768.png)
![ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B380770.png)
![N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B380772.png)


![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)

![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B380781.png)
![ethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380786.png)


